Dibenzyl 2,4-dinitrophenyl phosphate
Description
Dibenzyl 2,4-dinitrophenyl phosphate is a phosphate diester featuring two benzyl groups and a 2,4-dinitrophenyl (DNP) moiety. Its structure comprises a central phosphorus atom bonded to two benzyloxy groups and a DNP-substituted phenoxy group. The compound’s steric and electronic properties are influenced by the bulky benzyl substituents, which distinguish it from simpler alkyl or aryl phosphate esters .
Properties
CAS No. |
62736-35-0 |
|---|---|
Molecular Formula |
C20H17N2O8P |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
dibenzyl (2,4-dinitrophenyl) phosphate |
InChI |
InChI=1S/C20H17N2O8P/c23-21(24)18-11-12-20(19(13-18)22(25)26)30-31(27,28-14-16-7-3-1-4-8-16)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
IOKCMWGGIHVWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2,4-dinitrophenyl phosphate typically involves the reaction of dibenzyl phosphate with 2,4-dinitrophenyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Dibenzyl phosphate+2,4-dinitrophenyl chloride→Dibenzyl 2,4-dinitrophenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,4-dinitrophenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield dibenzyl phosphate and 2,4-dinitrophenol.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Dibenzyl phosphate and 2,4-dinitrophenol.
Substitution: Substituted dinitrophenyl derivatives.
Reduction: Dibenzyl phosphate and 2,4-diaminophenyl phosphate.
Scientific Research Applications
Dibenzyl 2,4-dinitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the development of pesticides and herbicides due to its structural similarity to other dinitrophenyl compounds.
Mechanism of Action
The mechanism of action of dibenzyl 2,4-dinitrophenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The dinitrophenyl group is known to interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Dibenzyl 2,4-dinitrophenyl phosphate with structurally related phosphate esters:
| Compound Name | Molecular Formula | Average Mass (g/mol) | Substituents (R1, R2) | Key Features |
|---|---|---|---|---|
| This compound | C20H17N2O8P* | ~444.3 | Benzyl, Benzyl | Bulky aromatic groups; diester |
| 2,4-Dinitrophenyl diethyl phosphate (DNDEP) | C10H13N2O8P | 320.19 | Ethyl, Ethyl | Smaller alkyl groups; triester |
| Ethyl 2,4-dinitrophenyl phosphate (EDNPP) | C8H9N2O8P | 292.14 | Ethyl, H | Mixed alkyl/H substituent; diester |
| 2,4-Dinitrophenyl phosphate (DNPP) | C6H5N2O8P | 264.08 | H, H | Parent monoester; high polarity |
Key Observations :
Reactivity in Dephosphorylation Reactions
Studies on hydroxamate-mediated dephosphorylation (e.g., benzohydroxamic acid, BHA) reveal significant differences in reactivity among phosphate esters:
| Compound | Reactivity with BHA (Relative Rate) | Mechanism |
|---|---|---|
| DNDEP (triester) | High | Fast nucleophilic attack at P |
| EDNPP (diester) | Moderate | Mixed SN2(P) and SNAr pathways |
| DNPP (monoester) | Low | Slow hydrolysis |
Implications for this compound :
- As a diester , its reactivity with BHA is expected to align with EDNPP. However, the bulky benzyl groups may slow nucleophilic attack compared to ethyl substituents due to steric effects .
- highlights competing SNAr (nucleophilic aromatic substitution) pathways in diesters; the electron-withdrawing DNP group facilitates this side reaction, which may be exacerbated in the benzyl analog .
Hydrolysis Kinetics and Solvent Effects
Hydrolysis rates vary significantly across solvents and substituents:
| Compound | Hydrolysis Rate in 50% Acetonitrile* | Micellar Catalysis (CTAB)** |
|---|---|---|
| DNDEP | Not reported | High (ΔH‡ decrease) |
| EDNPP | Moderate acceleration | Moderate |
| DNPP | Low | Negligible |
Data extrapolated from 2,4-dinitrophenyl phosphate hydrolysis trends .
*Cetyltrimethylammonium bromide (CTAB) enhances hydrolysis via charge stabilization .
Key Findings :
Mechanistic Pathways and Side Reactions
- Nucleophilic Attack : Bulky benzyl groups may hinder SN2(P) mechanisms, favoring alternative pathways like SNAr. For example, EDNPP reacts with hydroxylamine to yield ~50% SNAr products .
- Steric Effects : The benzyl substituents could further reduce accessibility to the phosphorus center, lowering reaction rates compared to smaller esters.
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